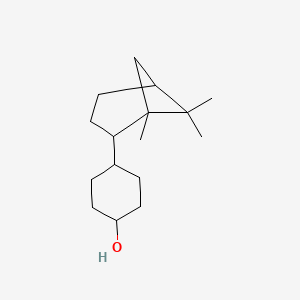
Bornylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornylcyclohexanol, also known as (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol, is an organic compound with the molecular formula C16H28O. It is a secondary alcohol derived from cyclohexane and is characterized by its unique bicyclic structure. This compound is often used in the fragrance industry due to its pleasant aroma, which is reminiscent of sandalwood.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of camphene with guaiacol, followed by reduction. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of camphene in the presence of a suitable solvent. The process involves high pressure and temperature to facilitate the reaction and achieve optimal conversion rates.
Chemical Reactions Analysis
Types of Reactions: Bornylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Bornylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its sandalwood-like aroma, making it a valuable ingredient in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of bornylcyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, in biological systems, it may interact with enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
Isobornyl cyclohexanol: Used primarily as a fragrance due to its sandalwood-like aroma.
α-Santalol: A major component of sandalwood oil, known for its pleasant fragrance and potential therapeutic properties.
β-Santalol: Another component of sandalwood oil with similar properties to α-santalol.
Bornylcyclohexanol stands out due to its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
68877-29-2 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)12-7-10-15(14,3)13(11-12)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
ZCYKVYLQRHEGPH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C1(C2)C)C3CCC(CC3)O)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3(CCCCC3)O)C)C |
Key on ui other cas no. |
68877-29-2 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[bis(trimethylsilyl)methyl]germane](/img/structure/B1606357.png)
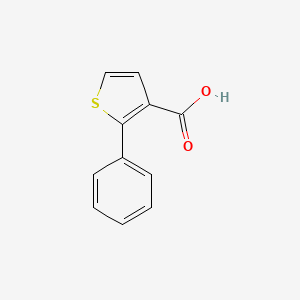
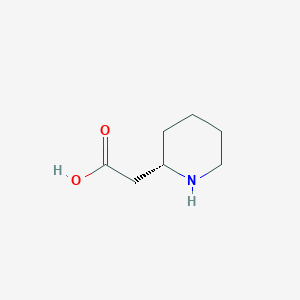
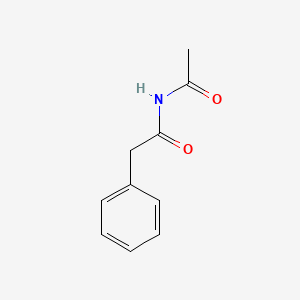
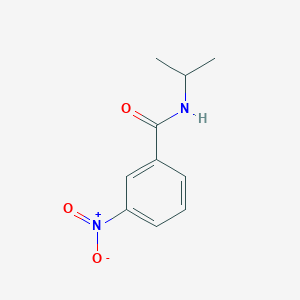
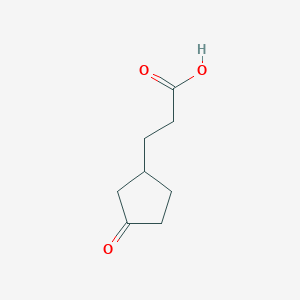
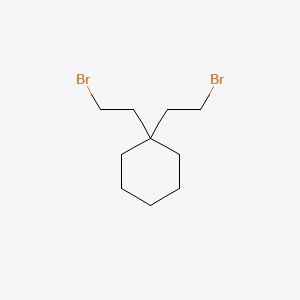
![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)

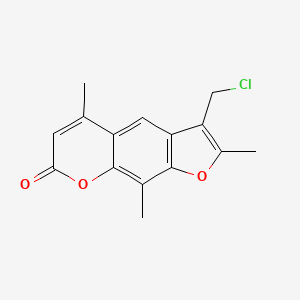
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1606375.png)
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)
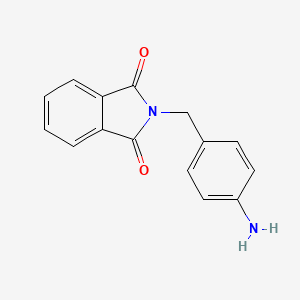
![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)
